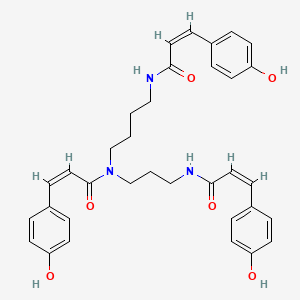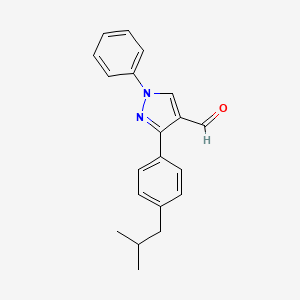
(5-((1-methyl-1H-pyrrol-2-yl)(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-((1-methyl-1H-pyrrol-2-yl)(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine is a complex organic compound that features a combination of pyrrole and oxadiazole rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-((1-methyl-1H-pyrrol-2-yl)(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanamine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Rings: Starting from simple precursors like pyrrole or substituted pyrroles.
Oxadiazole Ring Formation: This could involve cyclization reactions using appropriate reagents.
Coupling Reactions: To link the pyrrole and oxadiazole rings, often using reagents like coupling agents or catalysts.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the pyrrole rings.
Reduction: Reduction reactions could target the oxadiazole ring or the methanamine group.
Substitution: Various substitution reactions could occur, particularly on the pyrrole rings or the methanamine group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens, alkylating agents, or acylating agents.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound might serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology and Medicine
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Biological Probes: Use in studying biological pathways and mechanisms.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Polymer Science: Use in the synthesis of novel polymers with specific properties.
Wirkmechanismus
The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve interaction with specific enzymes or receptors, affecting biological pathways. The molecular targets could include proteins, nucleic acids, or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-((1-methyl-1H-pyrrol-2-yl)(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)methanol
- (5-((1-methyl-1H-pyrrol-2-yl)(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)ethanamine
Uniqueness
The unique combination of pyrrole and oxadiazole rings, along with the methanamine group, might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Eigenschaften
Molekularformel |
C13H15N5O |
|---|---|
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
[5-[(1-methylpyrrol-2-yl)-pyrrol-1-ylmethyl]-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C13H15N5O/c1-17-6-4-5-10(17)12(18-7-2-3-8-18)13-15-11(9-14)16-19-13/h2-8,12H,9,14H2,1H3 |
InChI-Schlüssel |
DHRCIAQGGAHZSG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C1C(C2=NC(=NO2)CN)N3C=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate](/img/structure/B14871015.png)







![methyl (1R,9S,11S,14E,15R,17S)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B14871072.png)

![5-(Tert-butyl)-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14871087.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-tosylpiperazin-1-yl)ethanone](/img/structure/B14871090.png)
![2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one](/img/structure/B14871102.png)

